molecular formula C23H22N2O7 B12211526 ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

Cat. No.: B12211526
M. Wt: 438.4 g/mol
InChI Key: JYKLXGKUTQDFNZ-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole core with a benzofuran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzofuran moiety is then introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the indole core and benzofuran moiety in ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate provides a unique structural framework that enhances its biological activity and makes it a valuable compound for research and development .

Biological Activity

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that combines an indole core with a benzofuran moiety. This unique structure is thought to confer significant biological activity, making it a candidate for further pharmacological research. The compound's potential applications in medicinal chemistry include anti-inflammatory and anticancer properties, although comprehensive studies are still required to fully elucidate its mechanisms of action.

Structural Features

The compound has the following structural formula:

C23H22N2O7\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_7

It features:

  • Indole core : A bicyclic structure known for its presence in many biologically active compounds.
  • Benzofuran moiety : Enhances the compound's interaction with biological targets.
  • Methoxy groups : Contribute to its solubility and interaction potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through interactions such as hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It could modulate receptor functions, impacting various signaling pathways.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

Activity TypeDescription
Anti-inflammatory Potential to reduce inflammation markers in vitro.
Anticancer Induces apoptosis in cancer cell lines, showing promise as an anticancer agent.
Enzyme Inhibition May inhibit enzymes related to neurodegenerative diseases.

Anti-inflammatory Properties

A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

In vitro assays indicated that the compound induces apoptosis in various cancer cell lines, including K562 (human leukemia). Flow cytometry analysis showed increased phosphatidylserine exposure, a hallmark of early apoptosis, confirming its anticancer potential.

Enzyme Interaction Studies

Binding affinity studies using surface plasmon resonance (SPR) revealed that the compound interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent inhibition compared to standard drugs like rivastigmine.

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 5,6-dimethoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C23H22N2O7/c1-5-31-23(27)20-19(13-10-16(29-3)17(30-4)11-14(13)24-20)25-22(26)18-9-12-7-6-8-15(28-2)21(12)32-18/h6-11,24H,5H2,1-4H3,(H,25,26)

InChI Key

JYKLXGKUTQDFNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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